molecular formula C14H11ClFNO2 B8726809 (2-Amino-5-fluoro-4-methoxyphenyl)(2-chlorophenyl)methanone

(2-Amino-5-fluoro-4-methoxyphenyl)(2-chlorophenyl)methanone

Cat. No. B8726809
M. Wt: 279.69 g/mol
InChI Key: JWMRSHZQZDJULT-UHFFFAOYSA-N
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Patent
US07524840B2

Procedure details

5-(2-chlorophenyl)-1,2-dihydro-7-fluoro-8-methoxy-3-methyl-pyrazolo[3,4-b][1,4]benzodiazepine (IVa) was prepared by reacting 0.0014 moles of (2-amino-5-fluoro-4-methoxyphenyl)(2-chlorophenyl)-methanone (Xa) with 4-amino-5-chloro-3-methyl-1-(2-propenyl)-1H-pyrazole (XIII), and subsequent dealkylation of the intermediate, 5-(2-chlorophenyl)-1,2-dihydro-7-fluoro-8-methoxy-3-methyl-1-(2-propenyl)-pyrazolo[3 ,4-b][1,4]benzodiazepine (XIVa) with diisobutylaluminum hydride in a manner analogous to Example 72. MH+/Z=357.
Quantity
0.0014 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-(2-chlorophenyl)-1,2-dihydro-7-fluoro-8-methoxy-3-methyl-1-(2-propenyl)-pyrazolo[3 ,4-b][1,4]benzodiazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
NC1C=C(OC)C(F)=CC=1C(C1C=CC=CC=1Cl)=O.NC1C(C)=NN(CC=C)C=1Cl.[Cl:31][C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=1[C:38]1[C:44]2[CH:45]=[C:46]([F:51])[C:47]([O:49][CH3:50])=[CH:48][C:43]=2[N:42]=[C:41]2[N:52](CC=C)[NH:53][C:54]([CH3:55])=[C:40]2[N:39]=1.[H-].C([Al+]CC(C)C)C(C)C>>[Cl:31][C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=1[C:38]1[C:44]2[CH:45]=[C:46]([F:51])[C:47]([O:49][CH3:50])=[CH:48][C:43]=2[N:42]=[C:41]2[NH:52][NH:53][C:54]([CH3:55])=[C:40]2[N:39]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.0014 mol
Type
reactant
Smiles
NC1=C(C=C(C(=C1)OC)F)C(=O)C1=C(C=CC=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NN(C1Cl)CC=C)C
Step Three
Name
5-(2-chlorophenyl)-1,2-dihydro-7-fluoro-8-methoxy-3-methyl-1-(2-propenyl)-pyrazolo[3 ,4-b][1,4]benzodiazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)C1=NC=2C(=NC3=C1C=C(C(=C3)OC)F)N(NC2C)CC=C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C1=NC=2C(=NC3=C1C=C(C(=C3)OC)F)NNC2C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.